VAP-1 Inhibition: Human vs. Rat Species Selectivity Profile of 2-(4-(Aminomethyl)benzyl)benzoic Acid-Derived VAP-1 Inhibitors
Derivatives based on the 2-(4-(aminomethyl)benzyl)benzoic acid scaffold demonstrate quantifiable species-dependent VAP-1 inhibition, with a 7-fold difference in potency between human and rat enzyme isoforms. This species selectivity profile is a critical consideration for preclinical development and distinguishes this scaffold from alternative VAP-1 inhibitor chemotypes [1][2]. The compound class shows potent inhibition of rat VAP-1 (IC₅₀ = 14 nM) with moderate inhibition of human VAP-1 (IC₅₀ = 230 nM), while demonstrating >435-fold selectivity against human MAO-B (IC₅₀ > 100,000 nM).
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) across species and related off-target |
|---|---|
| Target Compound Data | Rat VAP-1: IC₅₀ = 14 nM; Human VAP-1: IC₅₀ = 230 nM; Human MAO-B: IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Within-compound species comparison (rat VAP-1 vs. human VAP-1); off-target comparison (VAP-1 vs. MAO-B) |
| Quantified Difference | 16.4-fold higher potency for rat VAP-1 vs. human VAP-1 (14 nM vs. 230 nM); >435-fold selectivity for VAP-1 over MAO-B (230 nM vs. >100,000 nM) |
| Conditions | CHO cells expressing human VAP-1 or rat VAP-1; [¹⁴C]-benzylamine substrate; 30 min preincubation. Human MAO-B assay: CHO cells, benzylamine substrate, 1 hr incubation, fluorometric detection. |
Why This Matters
Procurement decisions for preclinical VAP-1 inhibitor programs must account for this species selectivity—this scaffold enables potent rat efficacy models while maintaining a defined human therapeutic window, a feature not universally present across alternative VAP-1 chemotypes.
- [1] BindingDB Entry BDBM50427008 / CHEMBL2326864. IC₅₀ = 230 nM for human VAP-1; IC₅₀ = 14 nM for rat VAP-1; IC₅₀ > 100,000 nM for human MAO-B. Astellas Pharma / ChEMBL. View Source
- [2] US Patent 8,802,679. 4-Aminomethylbenzoic acid derivatives. Astellas Pharma Inc. (2014). View Source
